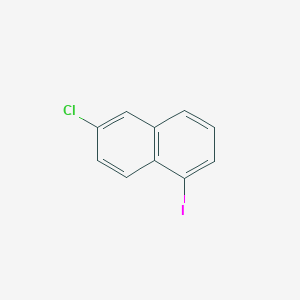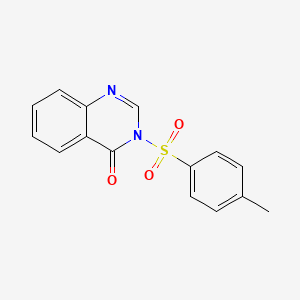
3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their medicinal properties, including anticoagulant, antimicrobial, and anticancer activities . The specific structure of this compound includes a bromine atom at the 3-position, a methyl group at the 5-position, and an acetate group at the 8-position, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate typically involves the bromination of 5-methyl-2-oxo-2H-chromen-8-yl acetate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions often include a solvent like acetic acid or dichloromethane and are conducted at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Scientific Research Applications
Mechanism of Action
The biological activity of 3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate is attributed to its ability to interact with various molecular targets and pathways. The bromine atom and the acetate group play crucial roles in its binding affinity to enzymes and receptors. For instance, the compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
3-Bromo-5-methyl-2-oxo-2H-chromen-8-yl acetate can be compared with other coumarin derivatives such as:
4-Methyl-2-oxo-2H-chromen-7-yl acetate: Lacks the bromine atom, which may result in different biological activities.
3-Bromo-4-methyl-2-oxo-2H-chromen-7-yl acetate: Similar structure but with a different substitution pattern, leading to variations in reactivity and biological effects.
5-Methyl-2-oxo-2H-chromen-8-yl acetate: Lacks the bromine atom, which may affect its antimicrobial and anticancer properties.
The unique combination of the bromine atom, methyl group, and acetate group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H9BrO4 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
(3-bromo-5-methyl-2-oxochromen-8-yl) acetate |
InChI |
InChI=1S/C12H9BrO4/c1-6-3-4-10(16-7(2)14)11-8(6)5-9(13)12(15)17-11/h3-5H,1-2H3 |
InChI Key |
WXDKGRNSKRENTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=O)OC2=C(C=C1)OC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)




![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)
![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)

![6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B11836710.png)

